molecular formula C20H16N8O6 B11525071 ethyl 4-({6-[(2E)-2-(2-hydroxy-5-nitrobenzylidene)hydrazinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}amino)benzoate

ethyl 4-({6-[(2E)-2-(2-hydroxy-5-nitrobenzylidene)hydrazinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}amino)benzoate

Cat. No.: B11525071
M. Wt: 464.4 g/mol
InChI Key: JENHHHDJVFEKLQ-UFFVCSGVSA-N
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Description

Ethyl 4-({6-[(2E)-2-(2-hydroxy-5-nitrobenzylidene)hydrazinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}amino)benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an oxadiazole ring, a pyrazine ring, and a benzoate ester group, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-({6-[(2E)-2-(2-hydroxy-5-nitrobenzylidene)hydrazinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}amino)benzoate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxadiazole and pyrazine rings, followed by the introduction of the benzoate ester group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-({6-[(2E)-2-(2-hydroxy-5-nitrobenzylidene)hydrazinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be oxidized to form different derivatives.

    Substitution: The benzoate ester group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride, oxidizing agents like potassium permanganate, and various catalysts to facilitate the reactions. The conditions, such as temperature and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while oxidation can produce different oxadiazole derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible applications in drug development and therapeutic research.

    Industry: Use in the production of advanced materials and chemical products.

Mechanism of Action

The mechanism of action of ethyl 4-({6-[(2E)-2-(2-hydroxy-5-nitrobenzylidene)hydrazinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}amino)benzoate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Ethyl 4-({6-[(2E)-2-(2-hydroxy-5-nitrobenzylidene)hydrazinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}amino)benzoate can be compared with other similar compounds, such as:

These compounds share some structural similarities but differ in their specific functional groups and overall structure, leading to unique properties and applications.

Properties

Molecular Formula

C20H16N8O6

Molecular Weight

464.4 g/mol

IUPAC Name

ethyl 4-[[5-[(2E)-2-[(2-hydroxy-5-nitrophenyl)methylidene]hydrazinyl]-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-yl]amino]benzoate

InChI

InChI=1S/C20H16N8O6/c1-2-33-20(30)11-3-5-13(6-4-11)22-16-17(24-19-18(23-16)26-34-27-19)25-21-10-12-9-14(28(31)32)7-8-15(12)29/h3-10,29H,2H2,1H3,(H,22,23,26)(H,24,25,27)/b21-10+

InChI Key

JENHHHDJVFEKLQ-UFFVCSGVSA-N

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)NC2=NC3=NON=C3N=C2N/N=C/C4=C(C=CC(=C4)[N+](=O)[O-])O

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC2=NC3=NON=C3N=C2NN=CC4=C(C=CC(=C4)[N+](=O)[O-])O

Origin of Product

United States

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